![molecular formula C12H20ClN3O B2519631 rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis CAS No. 1909294-58-1](/img/structure/B2519631.png)
rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis
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Overview
Description
rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis is a complex organic compound with a molecular weight of 257.76 g/mol It is characterized by its unique structure, which includes an oxadiazole ring and a cyclopentane moiety
Preparation Methods
The synthesis of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis include:
- rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride
- rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Biological Activity
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, particularly focusing on its role as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor.
Chemical Structure and Properties
The compound features a unique bicyclic structure combined with an oxadiazole moiety. Its molecular formula is C16H20ClN3O with a molecular weight of 305.80 g/mol. The specific stereochemistry of the compound contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H20ClN3O |
Molecular Weight | 305.80 g/mol |
CAS Number | 1807937-76-3 |
Synthesis
The synthesis of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple synthetic steps that include the formation of the oxadiazole ring and the introduction of the bicyclic amine structure. Specific reaction conditions and reagents can vary depending on the desired yield and purity.
GSK-3β Inhibition
One of the most significant biological activities of this compound is its inhibitory effect on GSK-3β. This kinase is involved in various cellular processes such as metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3β have therapeutic potential in treating diseases like Alzheimer's disease and certain cancers.
Case Studies:
- In vitro Studies : Research has shown that rac-5 exhibits significant inhibitory effects on GSK-3β with IC50 values indicating effective binding affinity. These studies often utilize methods such as surface plasmon resonance (SPR) to quantify binding kinetics.
- Cell Line Assays : In human cancer cell lines (e.g., MCF-7 for breast cancer), rac-5 has demonstrated dose-dependent cytotoxicity and apoptosis induction through increased caspase activity, suggesting its potential as an anticancer agent .
Comparative Biological Activity
A comparison with other oxadiazole derivatives reveals that rac-5 holds a unique position in terms of biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Rac-5-[...] | Bicyclic amine + oxadiazole | GSK-3β inhibitor |
Benzyl-substituted Oxadiazoles | Various substitutions on oxadiazole | Anticancer properties |
Cyclopentane-based Compounds | Similar bicyclic structures | Neuroprotective effects |
The mechanism by which rac-5 exerts its biological effects involves competitive inhibition of GSK-3β binding sites. The unique structural features enhance its selectivity and potency compared to other compounds within the same class.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Modifications to improve efficacy and reduce side effects.
- In vivo Studies : To evaluate therapeutic potential in animal models.
- Combination Therapies : Investigating synergistic effects with other anticancer agents.
Properties
IUPAC Name |
5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12;/h8-9,13H,3-7H2,1-2H3;1H/t9-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYXOXLGHQRMIW-CSDGMEMJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C23CCCC2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NOC(=N1)[C@]23CCC[C@H]2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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